molecular formula C22H24ClN3O3S B2383231 6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1171076-68-8

6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2383231
M. Wt: 445.96
InChI Key: DUMOUNNSIYXVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H24ClN3O3S and its molecular weight is 445.96. The purity is usually 95%.
BenchChem offers high-quality 6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the cyclopentanecarboxamide and thienopyridine rings separately, followed by their coupling through an amide bond formation reaction.

Starting Materials
4-chlorophenylcyclopentanone, ethyl acetoacetate, thiophene-2-carboxylic acid, ethyl chloroformate, ammonium acetate, 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Reaction
Step 1: Synthesis of 1-(4-chlorophenyl)cyclopentanecarboxylic acid by reacting 4-chlorophenylcyclopentanone with ethyl acetoacetate in the presence of a base catalyst., Step 2: Synthesis of 6-acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxylic acid by reacting the carboxylic acid from step 1 with thiophene-2-carboxylic acid in the presence of a coupling agent such as ethyl chloroformate., Step 3: Synthesis of 6-acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide by reacting the amine group of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide with the carboxylic acid from step 2 in the presence of a coupling agent such as ethyl chloroformate and a base catalyst such as ammonium acetate.

properties

IUPAC Name

6-acetyl-2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-13(27)26-11-8-16-17(12-26)30-20(18(16)19(24)28)25-21(29)22(9-2-3-10-22)14-4-6-15(23)7-5-14/h4-7H,2-3,8-12H2,1H3,(H2,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMOUNNSIYXVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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